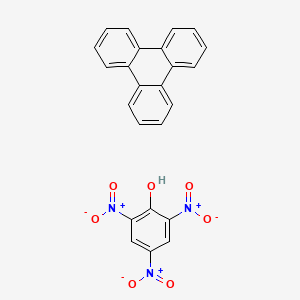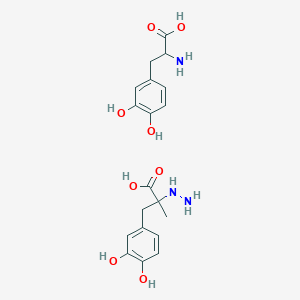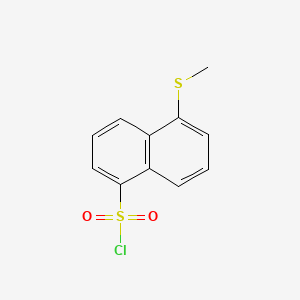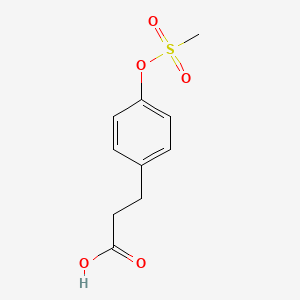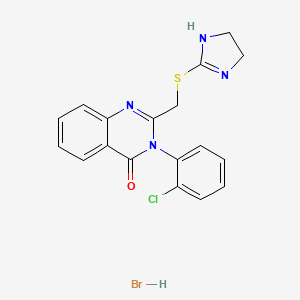
4(3H)-Quinazolinone, 3-(o-chlorophenyl)-2-((2-imidazolin-2-ylthio)methyl)-, monohydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4(3H)-Quinazolinone, 3-(o-chlorophenyl)-2-((2-imidazolin-2-ylthio)methyl)-, monohydrobromide is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-(o-chlorophenyl)-2-((2-imidazolin-2-ylthio)methyl)-, monohydrobromide typically involves multi-step organic reactions. The starting materials often include quinazolinone derivatives and o-chlorophenyl compounds. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, ensuring purity, and implementing safety measures for handling hazardous chemicals.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Gain of electrons or hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups.
科学研究应用
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of quinazolinone derivatives.
Biology
Biologically, quinazolinone derivatives are known for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. This specific compound may be investigated for similar activities.
Medicine
In medicine, compounds like this are explored for their therapeutic potential. They may be tested in preclinical and clinical trials for various diseases.
Industry
Industrially, this compound could be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.
作用机制
The mechanism of action of 4(3H)-Quinazolinone, 3-(o-chlorophenyl)-2-((2-imidazolin-2-ylthio)methyl)-, monohydrobromide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
4(3H)-Quinazolinone derivatives: These compounds share the quinazolinone core structure and exhibit similar biological activities.
o-Chlorophenyl compounds: These compounds contain the o-chlorophenyl group and are studied for their chemical reactivity and biological properties.
Uniqueness
The uniqueness of 4(3H)-Quinazolinone, 3-(o-chlorophenyl)-2-((2-imidazolin-2-ylthio)methyl)-, monohydrobromide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other quinazolinone derivatives.
属性
CAS 编号 |
61555-03-1 |
|---|---|
分子式 |
C18H16BrClN4OS |
分子量 |
451.8 g/mol |
IUPAC 名称 |
3-(2-chlorophenyl)-2-(4,5-dihydro-1H-imidazol-2-ylsulfanylmethyl)quinazolin-4-one;hydrobromide |
InChI |
InChI=1S/C18H15ClN4OS.BrH/c19-13-6-2-4-8-15(13)23-16(11-25-18-20-9-10-21-18)22-14-7-3-1-5-12(14)17(23)24;/h1-8H,9-11H2,(H,20,21);1H |
InChI 键 |
BEEBDUAZJVOZGN-UHFFFAOYSA-N |
规范 SMILES |
C1CN=C(N1)SCC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4Cl.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


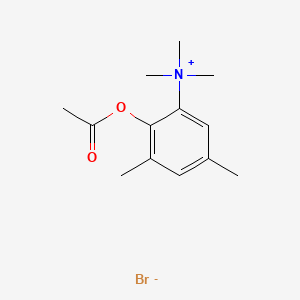
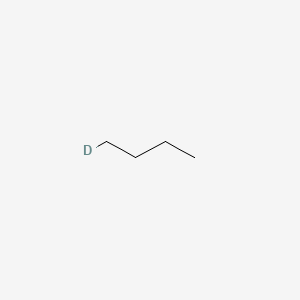
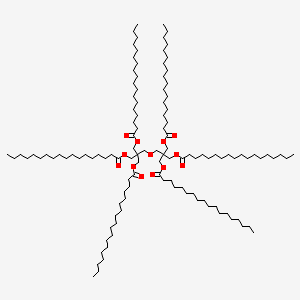
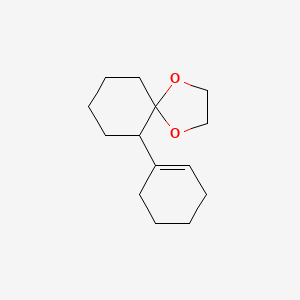
![[amino(azaniumylidene)methyl]-[2-(2,3-dihydro-1H-indol-2-yl)ethyl]azanium;sulfate](/img/structure/B13767463.png)
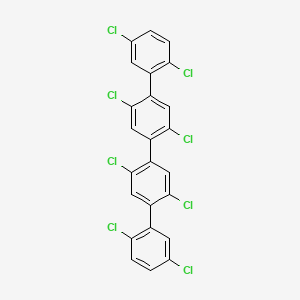
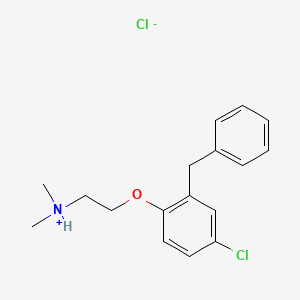
![4-[(E)-2-(4-fluorophenyl)ethenyl]-N,N-diphenylaniline](/img/structure/B13767481.png)


